molecular formula C11H16N2O2S2 B1229009 3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Cat. No. B1229009
M. Wt: 272.4 g/mol
InChI Key: NRCILBJQBRWWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione is a thiadiazinane.

Scientific Research Applications

Chemical Structure and Conformation

The 1,3,5-thiadiazinane-2-thione compounds, closely related to the chemical , have been studied for their chemical structure and conformation. For instance, in a study by Arfan et al. (2009), a similar compound, 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione, demonstrated an envelope conformation in its structure. This study helps in understanding the fundamental chemical properties of these compounds (Arfan, Tahir, Shah, & Iqbal, 2009).

Synthesis Techniques

Innovative synthesis methods have been developed for similar thiadiazinane-2-thione derivatives. Rodríguez et al. (2012) described an efficient liquid-phase synthesis method using a polyethylene glycol support, which could be relevant for the synthesis of 3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione (Rodríguez, Coro, Suárez, Martínez‐Álvarez, Martín, & Albericio, 2012).

Biological Applications

These compounds have potential biological applications. Dawson et al. (1993) discussed the use of 3, 5-disubstituted 1,3, 5-thiadiazinane-2-thiones, similar in structure to the compound , in studying the effects of glucosinolate catabolites on diseases and pests of oilseed rape (Brassica napus) and related plants. This suggests potential agricultural and pest control applications (Dawson, Doughty, Hick, Pickett, Pye, Smart, & Wadhams, 1993).

Theoretical and Computational Studies

Theoretical and computational studies have been conducted to understand the synthesis mechanisms of thiadiazinane-2-thione derivatives. Coro et al. (2008) provided insights into the aqueous medium synthesis of these compounds, which could be relevant for understanding the synthesis of 3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione (Coro, Álvarez-Puebla, Montero, Suárez, Martín, & Perez-Pineiro, 2008).

properties

Product Name

3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C11H16N2O2S2/c1-14-6-4-12-8-13(11(16)17-9-12)7-10-3-2-5-15-10/h2-3,5H,4,6-9H2,1H3

InChI Key

NRCILBJQBRWWFJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(C(=S)SC1)CC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 2
Reactant of Route 2
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 3
Reactant of Route 3
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 4
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 5
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 6
Reactant of Route 6
3-(2-Furanylmethyl)-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.